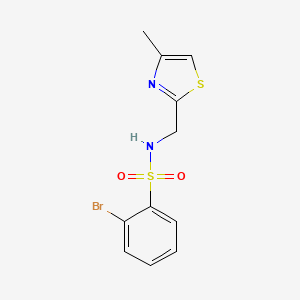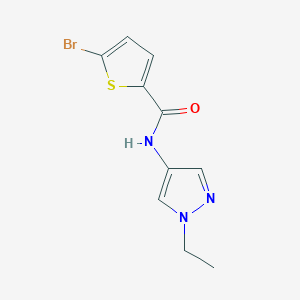
3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a pyrazolyl group, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with 4-aminopyrazole. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
相似化合物的比较
Similar Compounds
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine: Known for its potent inhibitory activity on spleen tyrosine kinase (Syk).
3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid: Used in various chemical and biological applications.
Uniqueness
3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a dimethylamino group and a pyrazolyl group on the benzamide core makes it a versatile compound for diverse applications.
属性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC 名称 |
3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)11-5-3-4-9(6-11)12(17)15-10-7-13-14-8-10/h3-8H,1-2H3,(H,13,14)(H,15,17) |
InChI 键 |
NKONQRSJDOPTMR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)


![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)



![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)




![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
